N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-propylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-5-7-16(8-6-2)20(27)24-25-13-22-19-18(21(25)28)12-23-26(19)17-10-9-14(3)15(4)11-17/h9-13,16H,5-8H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYVNZOHABMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 3,4-dimethylphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The initial step involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a base such as sodium ethoxide to form the pyrazolo[3,4-d]pyrimidine core.
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Functionalization
Introduction of the Propylpentanamide Group: The pyrazolo[3,4-d]pyrimidine core is then reacted with 2-propylpentanoyl chloride in the presence of a base like triethylamine to introduce the propylpentanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow techniques.
Purification: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the site of oxidation.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed under mild conditions to prevent over-reduction.
Products: Reduction can yield reduced forms of the pyrazolo[3,4-d]pyrimidine core or the amide group.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar solvents under basic or acidic conditions.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Anticancer Research: The compound has shown potential as an inhibitor of certain protein kinases, making it a candidate for anticancer drug development.
Antimicrobial Agents: Studies have indicated its effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.
Medicine
Drug Development: Due to its diverse biological activities, the compound is being explored for the development of new therapeutic agents for treating cancer, infections, and inflammatory diseases.
Industry
Pharmaceuticals: Its potential as a drug candidate makes it valuable in the pharmaceutical industry for developing new medications.
Agriculture: The compound’s antimicrobial properties could be harnessed to develop new agrochemicals for protecting crops from bacterial infections.
Mechanism of Action
The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Purine Analogues: Structurally similar to pyrazolo[3,4-d]pyrimidines, purine analogues also exhibit diverse biological activities, including anticancer and antiviral properties.
Uniqueness
Structural Features: The presence of the 3,4-dimethylphenyl group and the propylpentanamide moiety distinguishes this compound from other pyrazolo[3,4-d]pyrimidine derivatives, potentially enhancing its biological activity and specificity.
Biological Activity: Its dual activity as an anticancer and antimicrobial agent makes it unique among similar compounds, offering potential for combined therapeutic applications.
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core with a 3,4-dimethylphenyl substitution at the 1-position and a propylpentanamide group at the 2-position. The structural characteristics contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2 |
| Molecular Weight | 398.52 g/mol |
| CAS Number | 899738-62-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Substitution reactions to introduce the 3,4-dimethylphenyl group.
- Amidation reactions to attach the propylpentanamide moiety.
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness in inhibiting bacterial growth and fungal infections.
Mechanistic Insights
The mechanisms underlying its biological activity include:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Interaction with DNA , leading to disruption of replication processes.
- Modulation of signaling pathways related to inflammation and cell survival.
Case Studies
Several studies have documented the biological effects of this compound:
- In vitro studies : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner.
- Animal models : In vivo experiments showed promising results in tumor reduction when administered at specific dosages, indicating potential for further development as an anticancer agent.
Q & A
Basic: How can synthesis conditions be optimized for N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide to improve yield and purity?
Methodological Answer:
Synthetic optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates, while ethanol improves solubility of intermediates .
- Temperature : Controlled heating (70–90°C) minimizes side reactions during cyclization of the pyrazolo[3,4-d]pyrimidine core .
- Catalysts : Triethylamine (5–10 mol%) accelerates amide bond formation between the pentanamide moiety and the heterocyclic core .
- Workup protocols : Gradient recrystallization (e.g., using ethyl acetate/hexane mixtures) removes unreacted precursors. Purity >95% is achievable via reverse-phase HPLC with C18 columns .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, pyrimidine carbonyl at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (expected [M+H]+: calculated via exact mass tools).
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms of the pyrazolo[3,4-d]pyrimidine ring .
- FTIR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ kits to quantify IC50 values .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with doxorubicin as a positive control .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to estimate half-life .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Substituent variation : Replace the 3,4-dimethylphenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on target binding .
- Amide linker optimization : Compare 2-propylpentanamide with shorter alkyl chains (e.g., butyramide) to balance lipophilicity and solubility .
- Biological validation : Test derivatives in enzyme inhibition assays and correlate activity trends with computational docking scores (e.g., AutoDock Vina) .
Advanced: How to resolve contradictions in reported biological activity across different assay systems?
Methodological Answer:
- Assay condition standardization : Control variables like ATP concentration (kinase assays) or serum content (cell-based assays) to minimize variability .
- Off-target profiling : Use proteome-wide affinity pulldown assays (e.g., Kinobeads®) to identify non-specific interactions .
- Species-specific differences : Compare human vs. murine enzyme kinetics to explain discrepancies in preclinical models .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., PDB 1M17) using Glide or GOLD software. Key residues (e.g., Lys721 in EGFR) should form hydrogen bonds with the pyrimidine carbonyl .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes and identify critical binding motifs .
- Free energy calculations : Use MM-GBSA to rank derivatives by predicted binding affinity .
Advanced: How to address impurity profiling during scale-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect intermediates .
- Orthogonal HPLC methods : Use C8 columns (pH 3.0) for polar impurities and HILIC for hydrophobic byproducts .
- Genotoxic impurity control : Quantify alkylating agents (e.g., residual chlorides) via LC-MS/MS with a detection limit <1 ppm .
Advanced: What formulation strategies improve solubility and stability?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water mixtures (70:30 v/v) to enhance aqueous solubility (>5 mg/mL) .
- Solid dispersion : Spray-dry with HPMCAS-LF to create amorphous nanoparticles (particle size <200 nm) .
- Accelerated stability testing : Store formulations at 40°C/75% RH for 4 weeks and monitor degradation via UPLC .
Advanced: How to design combination therapies with this compound?
Methodological Answer:
- Synergy screening : Test with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay assays; calculate combination indices (CI <1 indicates synergy) .
- Mechanistic complementarity : Pair with PARP inhibitors if the compound induces DNA damage .
- Pharmacokinetic alignment : Ensure overlapping half-lives for co-administered drugs using compartmental modeling .
Advanced: What challenges arise during scale-up from milligram to kilogram quantities?
Methodological Answer:
- Reactor type : Transition from batch to continuous flow reactors to improve heat transfer during exothermic steps (e.g., cyclization) .
- Purification bottlenecks : Replace column chromatography with antisolvent crystallization (e.g., water addition to DMSO solutions) .
- Regulatory compliance : Validate impurity removal to meet ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
